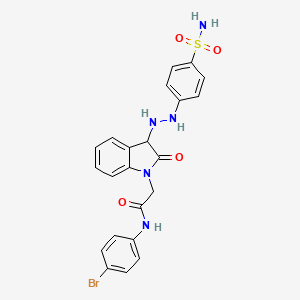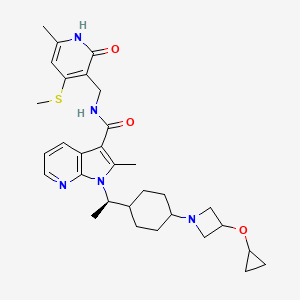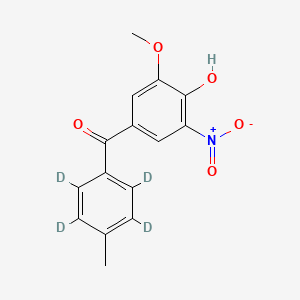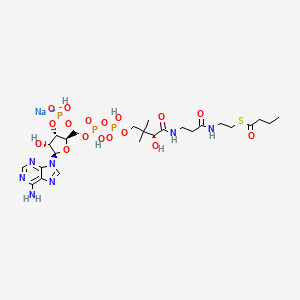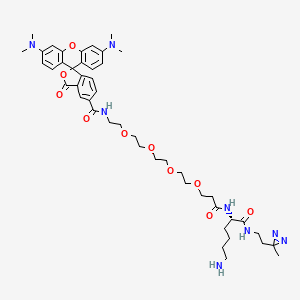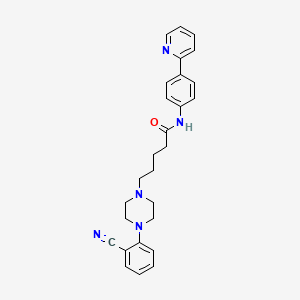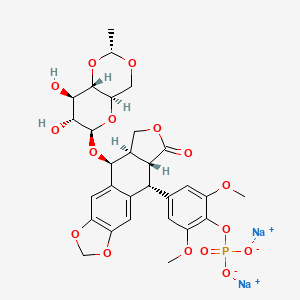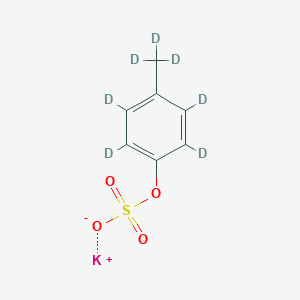
p-Cresol sulfate-d7 potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cresol sulfate-d7 potassium: is a deuterium-labeled form of p-Cresyl sulfate potassium. It is a sulfate conjugate of the uremic toxin p-Cresol, which is formed by bacterial fermentation of proteins in the large intestine. This compound is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-Cresol sulfate-d7 potassium involves the deuteration of p-Cresyl sulfate potassium. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: : Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The production process involves multiple steps, including the synthesis of the deuterated precursor, its purification, and subsequent sulfation to obtain the final product. The compound is then formulated and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: : p-Cresol sulfate-d7 potassium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of p-Hydroxybenzoic acid, while reduction can yield p-Cresol .
Scientific Research Applications
Chemistry: : In chemistry, p-Cresol sulfate-d7 potassium is used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms. It serves as a tracer in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: : In biological and medical research, this compound is used to investigate the role of uremic toxins in chronic kidney disease and other health conditions. It helps in understanding the metabolic processes and the impact of these toxins on cellular functions .
Industry: : In the industrial sector, this compound is used as a standard for environmental pollutant detection. It is employed in the analysis of air, water, soil, sediment, and food samples to monitor and control pollution levels.
Mechanism of Action
The mechanism of action of p-Cresol sulfate-d7 potassium involves its interaction with various molecular targets and pathways. In the human body, p-Cresol is bio-transformed by sulfotransferase into p-Cresyl sulfate. This compound is primarily bound to albumin and excreted through the kidneys via tubular secretion by an organic anion transport system. The accumulation of p-Cresyl sulfate in the body is associated with various health conditions, including chronic kidney disease and cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
- p-Cresyl sulfate potassium
- Indoxyl sulfate
- p-Hydroxybenzoic acid
Comparison: : p-Cresol sulfate-d7 potassium is unique due to its deuterium labeling, which makes it an ideal tracer for studying metabolic pathways and pharmacokinetics. Compared to similar compounds like indoxyl sulfate, this compound provides more precise data in analytical studies due to its stable isotope labeling .
Properties
Molecular Formula |
C7H7KO4S |
|---|---|
Molecular Weight |
233.34 g/mol |
IUPAC Name |
potassium;[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
InChI Key |
HTSFIPMTBJHYFQ-ANHTTWOXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



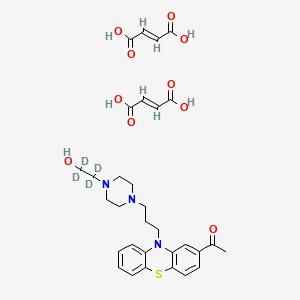
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
